Deoxydonepezil

Übersicht

Beschreibung

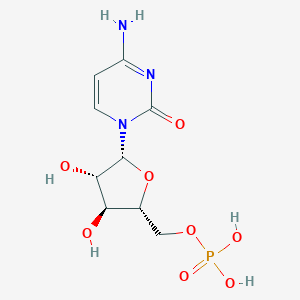

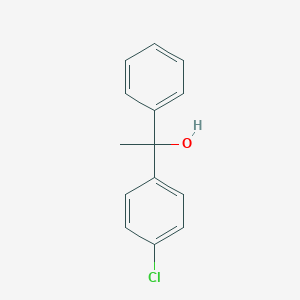

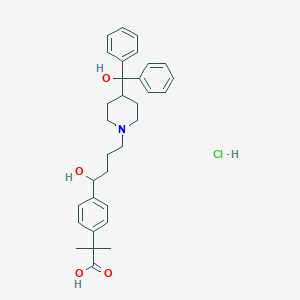

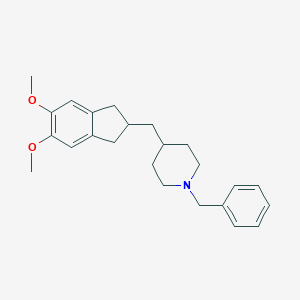

Deoxydonepezil is a compound with the molecular formula C24H31NO2 . It is also known by the systematic name 1-Benzyl-4-((5,6-dimethoxyindan-2-yl)methyl)piperidine .

Synthesis Analysis

The synthesis of Donepezil, a related compound to Deoxydonepezil, has been extensively studied. A comprehensive review focuses on the synthesis and derivatives of Donepezil, a pivotal Alzheimer’s disease (AD) medication introduced in 1997 . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .

Molecular Structure Analysis

For the docking studies of the Donepezil analogs, a crystal structure of human acetylcholinesterase (AChE) enzyme complexed with Donepezil was used .

Physical And Chemical Properties Analysis

Deoxydonepezil has a molecular weight of 365.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 6 .

Wissenschaftliche Forschungsanwendungen

Deoxydonepezil: A Comprehensive Analysis of Scientific Research Applications

Analytical Method Development: Deoxydonepezil is utilized in the development of analytical methods. These methods are crucial for ensuring the quality and efficacy of pharmaceutical products. Specifically, it is used for method validation (AMV) and quality control (QC) applications during the commercial production of Donepezil, particularly for Abbreviated New Drug Applications (ANDAs) .

Alzheimer’s Disease Treatment Research: As an analog of Donepezil, Deoxydonepezil may play a role in research related to Alzheimer’s disease treatment. Donepezil is a selective acetylcholinesterase inhibitor used in managing neurodegenerative disorders, primarily Alzheimer’s disease. Research into Donepezil and its analogs focuses on their ability to inhibit acetylcholinesterase activity and effectively reduce β-amyloid protein aggregation, which is implicated in Alzheimer’s pathology .

Safety and Hazards

Donepezil, a drug related to Deoxydonepezil, is recognized as a high-risk medication in older adults due to increased rates of orthostatic hypotension and bradycardia within this population . Some common adverse reactions of Donepezil include nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia .

Zukünftige Richtungen

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Donepezil, a drug for Alzheimer’s disease, promotes oligodendrocyte generation and remyelination . This suggests that it might be repurposed to treat CNS demyelinating diseases such as MS by promoting OPC to OL differentiation and remyelination .

Wirkmechanismus

Target of Action

Deoxydonepezil, like Donepezil, is a selective and reversible inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

Deoxydonepezil acts by binding to and inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased availability of acetylcholine enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Deoxydonepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, Deoxydonepezil increases the concentration of acetylcholine at the synapses, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease .

Pharmacokinetics

Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . It has a long elimination half-life of about 70 hours . The pharmacokinetic properties of Deoxydonepezil may be similar, but further studies are needed to confirm this.

Result of Action

The primary result of Deoxydonepezil’s action is an improvement in cognitive function in patients with Alzheimer’s disease . By increasing the concentration of acetylcholine in the brain, Deoxydonepezil enhances cholinergic transmission, which can lead to improved memory and learning .

Action Environment

The action of Deoxydonepezil can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as the patient’s age, liver function, and genetic makeup (specifically, the presence of certain CYP450 enzymes) can influence the drug’s pharmacokinetics

Eigenschaften

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOWFFYJKGBOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233439 | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844694-84-4 | |

| Record name | Deoxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxydonepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)